1-Benzyl-4-methyl-4-phenylpiperidine
CAS No.:
Cat. No.: VC14105260
Molecular Formula: C19H23N
Molecular Weight: 265.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23N |
|---|---|
| Molecular Weight | 265.4 g/mol |
| IUPAC Name | 1-benzyl-4-methyl-4-phenylpiperidine |
| Standard InChI | InChI=1S/C19H23N/c1-19(18-10-6-3-7-11-18)12-14-20(15-13-19)16-17-8-4-2-5-9-17/h2-11H,12-16H2,1H3 |
| Standard InChI Key | SGTDJVRGMAFMGL-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
1-Benzyl-4-methyl-4-phenylpiperidine features a six-membered piperidine ring with three distinct substituents:
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Benzyl group at the nitrogen atom (N1 position), introducing aromaticity and enhancing lipophilicity.
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Methyl group and phenyl group at the C4 position, creating steric bulk and electronic effects that stabilize the molecule’s conformation .
The quaternary carbon at C4, bearing both methyl and phenyl substituents, imposes significant steric constraints, limiting rotational freedom and favoring a chair-like piperidine conformation. This structural rigidity may enhance binding specificity to biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 265.39 g/mol |
| Predicted Density | 1.05–1.15 g/cm |
| Boiling Point | 280–310°C (estimated) |
| LogP (Partition Coefficient) | 3.8–4.2 (lipophilic) |
Synthetic Routes and Optimization
Core Synthesis Strategy
The synthesis of 1-benzyl-4-methyl-4-phenylpiperidine likely involves a multi-step approach, drawing from methodologies used for analogous piperidine derivatives:
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Piperidine Ring Formation: Cyclization of a suitable amine precursor, such as 4-methyl-4-phenylpiperidine, under acidic or catalytic conditions.
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N-Benzylation: Introduction of the benzyl group via nucleophilic substitution using benzyl bromide or chloride in the presence of a base (e.g., potassium carbonate) .
Example Reaction Pathway:
Industrial-Scale Considerations
Continuous flow synthesis and automated purification systems, as described in industrial protocols for related compounds, could enhance yield (estimated 70–85%) and purity (>95%). Catalytic hydrogenation may further reduce byproducts in large-scale production.
Physicochemical Characterization
Spectral Data (Hypothesized)
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IR Spectroscopy: Stretching vibrations at 2850–3000 cm (C-H in methyl/benzyl), 1600 cm (aromatic C=C), and 1450 cm (C-N).
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NMR:
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H NMR: δ 7.2–7.4 ppm (aromatic protons), δ 3.5 ppm (N-CH-benzyl), δ 1.2–1.6 ppm (methyl groups).
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C NMR: Quaternary C4 signal near δ 45–50 ppm.
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Solubility and Stability
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Solubility: Poor in water (<0.1 mg/mL); soluble in organic solvents (e.g., dichloromethane, ethanol).
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Stability: Stable under inert atmospheres but susceptible to oxidation at the benzylic position.
Applications in Pharmaceutical Research
Drug Development
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Lead Compound: Structural modifications (e.g., esterification, hydroxylation) could optimize bioavailability and target affinity.
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Neurological Disorders: Potential utility in Parkinson’s disease or chronic pain management due to receptor modulation capabilities.
Challenges and Limitations
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Stereochemical Complexity: Racemization at C4 may require chiral resolution techniques.
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Toxicity Risks: Piperidine derivatives often exhibit CNS toxicity, necessitating rigorous preclinical testing.
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